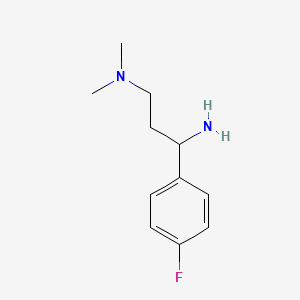

1-(4-fluorophenyl)-N~3~,N~3~-dimethylpropane-1,3-diamine

Descripción general

Descripción

1-(4-fluorophenyl)-N~3~,N~3~-dimethylpropane-1,3-diamine is a useful research compound. Its molecular formula is C11H17FN2 and its molecular weight is 196.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine, also known as N,N-dimethyl-1-(4-fluorophenyl)propane-1,3-diamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₈FCl₂N₂

- Molecular Weight : 269.186 g/mol

- CAS Number : 2149602-34-4

- Physical State : Solid at room temperature

Biological Activity Overview

The biological activities of 1-(4-fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine have been evaluated in various studies. The compound exhibits notable effects in the following areas:

1. Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) in the range of 12.9 to 25.9 µM .

2. Anti-inflammatory Potential

In vitro studies have assessed the anti-inflammatory effects of the compound. It has been observed to attenuate lipopolysaccharide-induced NF-κB activation, suggesting a potential role in managing inflammatory conditions. The degree of inhibition varies significantly based on structural modifications to the phenyl ring .

3. Cytotoxicity

The cytotoxic effects of the compound were evaluated across various cancer cell lines. While some analogs displayed cytotoxicity at concentrations above 20 µM, 1-(4-fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine itself did not exhibit significant cytotoxic effects at lower concentrations, indicating a favorable safety profile for therapeutic applications .

The mechanisms through which 1-(4-fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of NF-κB Pathway : The compound may interfere with the nuclear translocation of NF-κB or its binding to DNA, thereby modulating inflammatory responses.

- Antimicrobial Action : It is hypothesized that structural features contribute to membrane disruption or interference with bacterial metabolic pathways.

Data Table: Biological Activities Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus (MIC: 12.9 - 25.9 µM) | |

| Anti-inflammatory | Inhibits NF-κB activation | |

| Cytotoxicity | No significant effect up to 20 µM |

Case Studies

Several case studies have explored the biological activity of related compounds and their implications for drug development:

-

Study on Antibacterial Efficacy :

A study demonstrated that structurally similar compounds showed enhanced activity against MRSA strains, providing insights into how modifications can potentiate antibacterial properties . -

Inflammation Model Evaluation :

In a controlled model of inflammation, compounds similar to 1-(4-fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine were tested for their ability to reduce inflammatory markers in vitro, showing promising results that warrant further exploration in vivo .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds related to 1-(4-fluorophenyl)-N~3~,N~3~-dimethylpropane-1,3-diamine exhibit promising anticancer properties. A study demonstrated that modifications in the structure of similar compounds can enhance their efficacy against specific cancer cell lines. The presence of the fluorophenyl group is believed to contribute to increased potency by improving lipophilicity and cellular uptake .

2. Antiviral Properties

This compound has also been investigated for its antiviral potential. In particular, derivatives have shown activity against viruses by inhibiting viral replication mechanisms. The structural characteristics that allow for interaction with viral proteins are critical for this application .

3. Neurological Research

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological studies. Its potential in treating neurodegenerative diseases has been explored, with preliminary results suggesting it may influence neurotransmitter levels positively .

Materials Science Applications

1. Polymer Synthesis

this compound can serve as a building block in the synthesis of polymers with tailored properties. Its amine functionalities allow for reactions that can yield high-performance materials suitable for coatings, adhesives, and composites .

2. Catalysts in Organic Reactions

The compound has been utilized as a catalyst in various organic reactions due to its basicity and nucleophilic nature. It can facilitate reactions such as amination and alkylation, making it valuable in synthetic organic chemistry .

Biochemical Reagent Applications

1. Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent in assays to detect amines and other functional groups. Its reactivity allows it to form stable complexes with various analytes, enhancing detection sensitivity .

2. Drug Development

The compound's derivatives are being explored in drug development processes as potential active pharmaceutical ingredients (APIs). Their ability to modify biological pathways makes them suitable candidates for further investigation in pharmacological studies .

Case Studies

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN2/c1-14(2)8-7-11(13)9-3-5-10(12)6-4-9/h3-6,11H,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUZFHYLKAZQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.